Cholest-7-en-3beta-ol, acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-20,22-23,25-27H,7-10,12-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZSLZOJNSDNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310356 | |
| Record name | Cholest-7-en-3.beta.-ol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17137-70-1 | |
| Record name | Cholest-7-en-3.beta.-ol, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholest-7-en-3.beta.-ol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Enzymatic Modulations Involving Cholest 7 En 3β Ol
Elucidation of Cholest-7-en-3β-ol as an Intermediate in Cholesterol Biosynthesis
Cholest-7-en-3β-ol, or lathosterol (B1674540), is a well-established intermediate in the de novo synthesis of cholesterol in animals. ebi.ac.uk It appears in one of the two major pathways that convert lanosterol (B1674476) into the final cholesterol molecule.
The synthesis of cholesterol from lanosterol can proceed via two distinct routes: the Bloch pathway and the Kandutsch-Russell pathway. wikipedia.orgnih.gov The Kandutsch-Russell pathway, also referred to as the lathosterol pathway, is characterized by an early reduction of the double bond in the isooctyl side chain of sterol intermediates. nih.govreactome.org This pathway is particularly prominent in the skin, where it supplies the precursor for vitamin D synthesis. nih.govreactome.org
Within this cascade, Cholest-7-en-3β-ol (lathosterol) occupies a crucial position as the penultimate C27 sterol intermediate before the formation of cholesterol itself. skinident.world It is synthesized from precursors such as zymosterol (B116435) and serves as the direct substrate for the enzyme that introduces the characteristic C5-C6 double bond of the cholesterol B-ring. nih.govskinident.world The concentration of lathosterol in serum is often used as a marker for the rate of whole-body cholesterol synthesis, as its levels are not significantly affected by dietary cholesterol intake.
The conversion of Cholest-7-en-3β-ol to Cholesta-5,7-dien-3β-ol (7-dehydrocholesterol) is a critical desaturation step. This reaction creates the conjugated diene system in the B-ring, a hallmark of the immediate precursor to cholesterol. wikipedia.orgcore.ac.uk A deficiency in the enzyme catalyzing this step results in the genetic disorder lathosterolosis, marked by an accumulation of lathosterol. ebi.ac.uk
The introduction of the C5-C6 double bond is not a simple dehydrogenation but a stereospecific process. Research has demonstrated that the reaction proceeds via a cis-elimination of the hydrogen atoms located at the 5α and 6α positions of the sterol ring. core.ac.uk During this enzymatic conversion, the 6β-hydrogen atom is left completely undisturbed. core.ac.uk This mechanism has been confirmed in both mammalian and fungal systems, highlighting a conserved stereochemical course for this crucial desaturation step. acs.org
The enzyme responsible for converting lathosterol to 7-dehydrocholesterol (B119134) is systematically named Δ7-sterol,ferrocytochrome b5:oxygen oxidoreductase 5,6-dehydrogenating, and is commonly known as Δ7-sterol 5(6)-desaturase or lathosterol oxidase. ebi.ac.ukwikipedia.org These enzymes are part of the fatty acid hydroxylase superfamily, which are typically integral membrane proteins that utilize an iron-containing active site. nih.gov
Following its formation from lathosterol, 7-dehydrocholesterol undergoes the final transformation in the Kandutsch-Russell pathway to yield cholesterol. nih.gov This step involves the reduction of the C7-C8 double bond. The reaction is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). nih.gov A failure of this enzyme to function correctly leads to the accumulation of 7-dehydrocholesterol, a condition known as Smith-Lemli-Opitz syndrome (SLOS). nih.govjci.org The DHCR7 enzyme is subject to end-product inhibition, where high levels of cholesterol can accelerate its degradation, thereby reducing its activity. nih.gov
Enzymatic Conversion of Cholest-7-en-3β-ol to Cholesta-5,7-dien-3β-ol (7-Dehydrocholesterol)
Stereochemical Mechanisms of Δ7-Desaturation and Hydrogen Elimination
Alternative Metabolic Fates and Enzymatic Diversions of Cholest-7-en-3β-ol
While the primary metabolic route for Cholest-7-en-3β-ol leads to cholesterol, its immediate product, 7-dehydrocholesterol (7-DHC), stands at a critical metabolic branch point. One of the most significant alternative fates for 7-DHC is its conversion to vitamin D3 (cholecalciferol) in the skin upon exposure to ultraviolet-B (UVB) radiation. wikipedia.org
Furthermore, 7-DHC can be diverted from the cholesterol synthesis pathway through the action of other enzymes. The steroidogenic enzyme P450scc (cholesterol side-chain cleavage enzyme), typically known for converting cholesterol to pregnenolone, can also utilize 7-DHC as a substrate. plos.org This reaction produces 7-dehydropregnenolone (7DHP) with an efficiency comparable to that of the cholesterol conversion. plos.org This initiates a novel steroidogenic pathway that generates a series of steroidal 5,7-dienes, including intermediates such as 22-hydroxy-7DHC and 20,22-dihydroxy-7DHC. plos.org This alternative pathway has been identified in the adrenal glands of several mammalian species, indicating a broader role for 7-DHC beyond being just a cholesterol precursor. plos.org
Table of Mentioned Compounds
| Common Name | Systematic Name |
|---|---|
| Cholest-7-en-3β-ol, acetate (B1210297) | (3β,5α)-Cholest-7-en-3-yl acetate |
| Lathosterol | (3β,5α)-Cholest-7-en-3-ol |
| 7-Dehydrocholesterol (7-DHC) | (3β)-Cholesta-5,7-dien-3-ol |
| Cholesterol | (3β)-Cholest-5-en-3-ol |
| Lanosterol | (3β)-Lanosta-8,24-dien-3-ol |
| Zymosterol | (3β,5α)-Cholesta-8,24-dien-3-ol |
| 7-Dehydropregnenolone (7DHP) | (3β)-3-Hydroxypregna-5,7-dien-20-one |
| Pregnenolone | (3β)-3-Hydroxypregn-5-en-20-one |
| 22-Hydroxy-7DHC | (3β,22R)-Cholesta-5,7-diene-3,22-diol |
Oxidative Transformations and Oxysterol Formation from Cholest-7-en-3β-ol Precursors
Oxysterols are oxidized derivatives of cholesterol or its precursors, formed either through enzymatic action or non-enzymatic auto-oxidation. They are significant signaling molecules involved in the regulation of lipid metabolism. The direct enzymatic product of lathosterol, 7-dehydrocholesterol (7-DHC), is a key precursor to certain oxysterols.
The enzyme cytochrome P450 7A1 (CYP7A1), a critical regulator in bile acid synthesis, can directly oxidize 7-DHC to form 7-ketocholesterol. nih.govresearchgate.net This transformation occurs predominantly through direct oxidation rather than through an epoxide intermediate. nih.gov CYP7A1 has also been shown to convert lathosterol itself into a mixture of 7-ketocholestanol and cholestanol-7,8-epoxide. nih.govuit.no The formation of these oxysterols from cholesterol precursors is significant, particularly in conditions where these precursors accumulate, such as the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), where a defect in the final enzyme of cholesterol synthesis leads to high levels of 7-DHC. nih.govresearchgate.net
| Precursor | Enzyme | Oxidative Product(s) | Significance |
|---|---|---|---|
| Cholest-7-en-3β-ol (Lathosterol) | Lathosterol Oxidase (SC5D) | 7-Dehydrocholesterol (7-DHC) | Penultimate step in cholesterol biosynthesis. uniprot.org |
| 7-Dehydrocholesterol (7-DHC) | Cytochrome P450 7A1 (CYP7A1) | 7-Ketocholesterol | Formation of a bioactive oxysterol. nih.gov |
| Cholest-7-en-3β-ol (Lathosterol) | Cytochrome P450 7A1 (CYP7A1) | 7-Ketocholestanol and Cholestanol-7,8-epoxide | Direct oxidation of lathosterol to oxysterols. nih.govuit.no |
Microbially Mediated Biotransformations of Cholest-7-en-3β-ol
While sterol synthesis is predominantly a eukaryotic process, some bacteria have been found to produce and metabolize sterols. nih.gov The myxobacterium Nannocystis excedens is known to produce cholest-7-en-3β-ol (lathosterol). nih.govbiorxiv.org
More commonly, bacteria are known for their ability to degrade sterols. The catabolism of sterols like cholesterol is well-studied in Actinobacteria, such as species of Mycobacterium and Rhodococcus. pnas.orgnih.gov These pathways are relevant to the biotransformation of lathosterol due to the structural similarity of the sterol core. The initial step in bacterial sterol degradation typically involves the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form a 3-keto-4-ene structure. nih.govnih.gov This reaction is catalyzed by either a cholesterol oxidase or a NAD(P)+-dependent 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Given that lathosterol possesses the required 3β-hydroxyl group, it can serve as a substrate for these microbial enzymes. scirp.orgresearchgate.net Following this initial oxidation, the microbial pathways proceed to cleave the sterol's side chain and subsequently degrade its four-ring nucleus. pnas.orgnih.gov
| Microorganism (Genus/Species) | Transformation Type | Key Enzyme(s) | Relevance to Lathosterol |
|---|---|---|---|
| Nannocystis excedens | Biosynthesis | Oxidosqualene cyclase and subsequent modifying enzymes | Direct production of lathosterol. nih.gov |
| Mycobacterium sp. | Catabolism (Degradation) | 3β-Hydroxysteroid Dehydrogenase (3β-HSD), Cholesterol Oxidase | Oxidizes the 3β-hydroxyl group, initiating ring and side-chain degradation. nih.govnih.gov |
| Rhodococcus sp. | Catabolism (Degradation) | Cholesterol Oxidase | Catalyzes the initial oxidation of the sterol A-ring. plos.org |
| Enterococcus faecium | Biodegradation | Choloylglycine hydrolase, Acyltransferase | Involved in the metabolism of cholesterol and bile acids. mdpi.com |
Biological Distribution and Physiological Relevance of Cholest 7 En 3β Ol
Natural Occurrence and Quantitative Profiling Across Biological Kingdoms
The distribution of Cholest-7-en-3β-ol and other Δ7-sterols is widespread, yet their specific compositions and concentrations vary significantly among different organisms, reflecting diverse evolutionary and metabolic strategies.
Mammalian Systems: A Key Player in Human and Mouse Metabolism
In mammals, Cholest-7-en-3β-ol is an essential molecule in the Kandutsch-Russell pathway of cholesterol synthesis. oup.com It is the direct precursor to 7-dehydrocholesterol (B119134), which is then converted to cholesterol. oup.com The enzyme responsible for the conversion of lathosterol (B1674540) to 7-dehydrocholesterol is lathosterol 5-desaturase, encoded by the SC5D gene. oup.comgenecards.org
| Parameter | Significance | Supporting Evidence |
| Serum Lathosterol | Biomarker for whole-body cholesterol synthesis. nih.govpolysciences.comcaymanchem.com | Strong correlation with cholesterol balance method. nih.gov |
| Lathosterol/Cholesterol Ratio | Index of cholesterol synthesis activity. nih.govtandfonline.com | Decreases with statin treatment. nih.gov |
| Low Lathosterol in Elderly | Associated with poor health and mortality. tandfonline.com | Indicates impaired metabolic function. tandfonline.com |
Invertebrate Models: Diverse Sterol Compositions and Biosynthetic Adaptations
The sterol profiles of invertebrates are remarkably diverse, often featuring Δ7-sterols as major components, which reflects unique adaptations to their environments and diets.
Daphnia: These freshwater crustaceans require a dietary source of sterols. The nutritional quality of their algal food source is partly determined by its sterol composition, with Δ5-sterols generally considered more suitable than the Δ7-sterols found in many green algae. researchgate.netoup.com
Chitons: These marine mollusks are notable for having 7-cholestenol (lathosterol) as their principal sterol, accounting for as much as 97% of their total sterols. doi.orgacs.orgoup.com Studies have shown that chitons can synthesize 7-cholestenol from mevalonate, indicating an active biosynthetic pathway for this Δ7-sterol. doi.org
Sea Cucumbers: These echinoderms produce saponins (B1172615) as a defense mechanism. To protect themselves from the membrane-disrupting effects of their own saponins, they have evolved to have cell membranes rich in Δ7 and other unusual sterols instead of cholesterol. nih.govvilniustech.ltresearchgate.net The bent, "L" shape of 5α-Cholest-7-en-3β-ol, a key Δ7-sterol, is thought to mitigate the agglomerating effect of saponins on membrane sterols. nih.govresearchgate.net Sea cucumbers can synthesize lathosterol from diet-derived cholesterol. nih.gov
Seep-Dwelling Bivalves: The sterol composition of these bivalves can reflect their diet, and some are capable of modifying dietary sterols. While many bivalves primarily contain cholesterol, the presence of various phytosterols (B1254722) and their metabolites is common. researchgate.net
Plant and Algal Systems: A Comparative Look at Δ7-Sterols
While higher plants predominantly synthesize Δ5-sterols like sitosterol (B1666911) and stigmasterol, many microalgae produce significant amounts of Δ7-sterols.
Vanilla: Information specific to the sterol composition of Vanilla is not readily available in the provided search results.
Microalgae: The sterol composition of microalgae is highly varied. Many species of green algae (Chlorophyceae) are characterized by a high content of Δ7-sterols, such as ergosterol (B1671047) and its precursors. oup.comresearchgate.netnih.gov For example, Chlamydomonas reinhardtii contains ergosterol and 7-dehydroporiferasterol as major sterols. oup.com This predominance of Δ7-sterols can have implications for the nutrition of invertebrates that feed on them. researchgate.netoup.com
Genetic and Metabolic Disorders Associated with Cholest-7-en-3β-ol Accumulation
The critical role of Cholest-7-en-3β-ol in cholesterol biosynthesis is highlighted by the severe consequences of its metabolic disruption.
Lathosterolosis: A Rare and Severe Genetic Disorder
Lathosterolosis is an extremely rare, autosomal recessive inborn error of cholesterol synthesis caused by mutations in the SC5D gene. orpha.netontosight.ainih.gov This genetic defect leads to a deficiency of the enzyme lathosterol 5-desaturase (also known as 3-beta-hydroxysteroid-delta-5-desaturase), which catalyzes the conversion of lathosterol to 7-dehydrocholesterol. nih.govmetabolicsupportuk.orgwikipedia.org
The biochemical hallmark of lathosterolosis is the accumulation of high levels of lathosterol in plasma and tissues, coupled with normal to low levels of cholesterol. orpha.netnih.govnih.gov This enzymatic block disrupts the normal production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. orpha.net
The clinical phenotype of lathosterolosis is severe, characterized by multiple congenital anomalies, including facial dysmorphism, limb defects, developmental delay, intellectual disability, and liver disease. orpha.netnih.govmetabolicsupportuk.org Mouse models of the disease replicate many of these features, showing stillbirth, craniofacial defects, and limb patterning abnormalities. oup.comresearchgate.net Many of these malformations are thought to result from impaired hedgehog signaling during embryonic development due to the cholesterol deficit. oup.comresearchgate.netnih.gov The accumulation of lathosterol may also contribute to the pathology. ontosight.ainih.gov Diagnosis is confirmed through sterol analysis of plasma and cells, followed by molecular genetic testing of the SC5D gene. orpha.netontosight.ainih.gov
| Feature | Description |
| Genetic Basis | Autosomal recessive mutations in the SC5D gene. genecards.orgorpha.netontosight.ai |
| Enzymatic Defect | Deficiency of lathosterol 5-desaturase. nih.govmetabolicsupportuk.orgwikipedia.org |
| Biochemical Hallmark | Markedly elevated lathosterol levels; low to normal cholesterol. oup.comnih.govnih.gov |
| Clinical Manifestations | Multiple congenital anomalies, developmental delay, liver disease. orpha.netnih.govmetabolicsupportuk.org |
| Pathophysiology | Impaired cholesterol synthesis leading to developmental defects. oup.comresearchgate.netnih.gov |
Interconnections with Other Sterol Biosynthesis Defects (e.g., Smith-Lemli-Opitz Syndrome)
The metabolism of lathosterol is central to understanding a class of genetic disorders known as inborn errors of sterol biosynthesis. A direct defect in the conversion of lathosterol leads to a rare condition called lathosterolosis, while a defect in the subsequent step causes the more widely known Smith-Lemli-Opitz Syndrome (SLOS). caymanchem.comoup.com
Lathosterolosis is an autosomal recessive disorder caused by a deficiency of the enzyme lathosterol 5-desaturase (encoded by the SC5D gene). oup.comannualreviews.orggerli.com This enzyme is responsible for the critical conversion of lathosterol into 7-dehydrocholesterol (7-DHC). oup.com Its deficiency leads to a blockage in the pathway, resulting in a significant accumulation of lathosterol in the body's tissues and plasma. reactome.orgoup.com
Smith-Lemli-Opitz Syndrome is also an autosomal recessive disorder but results from a deficiency in the next enzyme in the cholesterol synthesis pathway: 7-dehydrocholesterol reductase (DHCR7). caymanchem.comcas.cz This enzyme catalyzes the final step, converting 7-DHC into cholesterol. wikipedia.orgcas.cz In SLOS, it is 7-DHC that accumulates to toxic levels, while lathosterol levels are not the primary biochemical marker, although they can sometimes be elevated. cas.czbiorxiv.org
Clinically, lathosterolosis and SLOS share a remarkable number of features, including multiple congenital malformations, distinctive facial features, and significant developmental delays. caymanchem.comoup.combiorxiv.org This phenotypic overlap often leads to patients with lathosterolosis being initially suspected of having SLOS. oup.comnih.gov The definitive diagnosis and differentiation between these two conditions rely on a comprehensive sterol analysis of the plasma using gas chromatography-mass spectrometry (GC/MS). reactome.orgresearchgate.net This analysis reveals the distinct biochemical profiles of each disorder. diva-portal.org The pathophysiology in both syndromes is believed to stem from a combination of two factors: the deficiency of cholesterol, which is vital for embryonic development and cell membrane function, and the teratogenic or toxic effects of the specific accumulated precursor sterol. caymanchem.comgerli.comnih.gov
Table 1: Biochemical Comparison of Lathosterolosis and Smith-Lemli-Opitz Syndrome
| Feature | Lathosterolosis | Smith-Lemli-Opitz Syndrome (SLOS) |
| Deficient Enzyme | Lathosterol 5-desaturase (SC5D) oup.comannualreviews.org | 7-Dehydrocholesterol Reductase (DHCR7) wikipedia.orgcas.cz |
| Primary Accumulated Sterol | Lathosterol researchgate.netoup.com | 7-Dehydrocholesterol (7-DHC) cas.czuj.edu.pl |
| Biochemical Finding | Markedly elevated plasma lathosterol levels. For example, one patient showed a level of 81.6 μmol/L (normal <18 μmol/L). oup.com | Markedly elevated plasma 7-DHC levels, often over 100 times the reference range. researchgate.netuj.edu.pl |
| Cholesterol Levels | Typically low to normal. reactome.orgresearchgate.net | Typically low to normal, making it an unreliable screening marker. cas.czdiva-portal.org |
Evolutionary Perspectives on Δ7-Sterol Significance
The study of Δ7-sterols, such as lathosterol, offers a window into the evolution of eukaryotes. Sterol biosynthesis is considered a key evolutionary innovation of eukaryotic life, likely arising as an adaptive response to increasing levels of atmospheric oxygen. gerli.combiorxiv.org While nearly ubiquitous among eukaryotes, the specific types of sterols produced vary significantly across different kingdoms, reflecting divergent evolutionary paths. gerli.combiorxiv.org Animals predominantly synthesize cholesterol (a Δ5-sterol), fungi produce ergosterol, and plants manufacture a complex array of phytosterols. nih.gov
The enzymes driving these synthesis pathways have a complex evolutionary history. Some enzymes are highly conserved across vast evolutionary distances, while others that perform the same function, such as the sterol Δ8-Δ7 isomerase in fungi versus vertebrates, are structurally unrelated, suggesting they arose independently. nih.govnih.gov This mosaic of conserved and independently evolved enzymes highlights the fundamental importance of sterol production.
Δ7-sterols are widespread in nature and are not merely intermediates. For instance, some plants in the Caryophyllales order, such as spinach, contain almost exclusively Δ7-sterols as their major sterol components. bioone.org In certain protozoan parasites like Leishmania, the enzyme that introduces the Δ5 double bond (lathosterol oxidase) is critical for producing the organism's primary ergostane-based sterols. asm.org The absence or inhibition of this enzyme leads to an accumulation of Δ7-sterols, which compromises the parasite's viability and can confer resistance to antifungal drugs like amphotericin B. asm.org
Perhaps the most significant evolutionary role of Δ7-sterols is their function as precursors to Δ5,7-sterols. The conversion of the Δ7-sterol lathosterol to the Δ5,7-sterol 7-dehydrocholesterol is the gateway to vitamin D synthesis. reactome.org The ability of 7-dehydrocholesterol to absorb UVB radiation to form vitamin D is an ancient and conserved mechanism found across a wide range of life forms, from phytoplankton to vertebrates, underscoring the deep evolutionary roots and sustained importance of the Δ7-sterol metabolic axis. uj.edu.pl
Advanced Analytical Methodologies for Cholest 7 En 3β Ol Acetate in Research
Chromatographic Separation Techniques for Sterol Acetate (B1210297) Derivatives
Chromatography is fundamental to the analysis of sterol acetates, allowing for their isolation from intricate mixtures prior to identification and quantification. The choice between gas and liquid chromatography depends on the sample's complexity and the analytical goal.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile derivatives of sterols, such as their acetate or trimethylsilyl (B98337) (TMS) ethers. researchgate.netmun.ca The separation in GC is based on the compound's volatility and interaction with the stationary phase of the GC column. measurlabs.com For sterol acetates, which are relatively stable and volatile, GC provides excellent resolution. researchgate.net
A key parameter in GC analysis is the retention time (RT), or more robustly, the relative retention time (RRT). The RRT is the retention time of a target analyte relative to that of a known standard compound, which helps to normalize for variations in chromatographic conditions between runs. mun.canih.gov In sterol analysis, cholesterol or its acetate derivative is often used as a standard. nih.govnist.gov The identification of Cholest-7-en-3β-ol acetate can be confirmed by comparing its RRT to that of an authentic standard. researchgate.net The position of the double bond significantly influences the retention time; for instance, Δ7 sterols typically have a longer retention time than their Δ5 isomers. researchgate.net
Research on triterpenoids from Olea europaea provides examples of RRT values for sterol acetate derivatives on a DB-5 capillary column, which can be used to illustrate the principle. nih.gov
Table 1: Example of Relative Retention Time (RRT) for a Sterol Acetate This table illustrates the concept of RRT using a related compound from a research study. The RRT is calculated relative to cholesterol.
| Compound | Relative Retention Time (RRT) vs. Cholesterol | GC Column | Reference |
|---|---|---|---|
| Ergost-7-en-3β-yl acetate | 1.478 | DB-5 | nih.gov |
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the fractionation and purification of sterol acetates from complex lipid extracts, especially when dealing with non-volatile or thermally labile compounds. huji.ac.ilresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18 or ODS) is used with a polar mobile phase. researchgate.netresearchgate.net
Successful separation of sterol acetate mixtures has been achieved using C18 columns with mobile phases consisting of acetonitrile/water or isopropanol (B130326)/acetonitrile mixtures. researchgate.nethuji.ac.il For instance, a mixture of sterol acetates was effectively resolved using a mobile phase of 4% isopropanol in acetonitrile. researchgate.net HPLC is particularly valuable for isolating the entire sterol acetate fraction from a sample before further analysis of individual components by methods like GC-MS. measurlabs.comhuji.ac.il While HPLC with UV detection (at ~205 nm) is excellent for separation, it may not be suitable for direct quantification of all sterols due to variations in detector response. huji.ac.il
Table 2: HPLC Conditions for Sterol Acetate Separation This table summarizes typical conditions used in HPLC for the fractionation of sterol acetates.
| Stationary Phase (Column) | Mobile Phase | Detection | Reference |
|---|---|---|---|
| Reversed-Phase C18 (Zorbax ODS) | 4% Isopropanol in Acetonitrile | UV | researchgate.net |
| Reversed-Phase C18 (Luna) | Methanol / Ammonium Acetate Gradient | ESI-MS | researchgate.net |
| Reversed-Phase | Acetonitrile-Water (90:10, v/v) | UV (205 nm) | huji.ac.il |
Gas Chromatography (GC) and Relative Retention Time Analysis of Cholest-7-en-3β-ol Acetate
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is the definitive method for the structural elucidation and sensitive quantification of Cholest-7-en-3β-ol acetate. It measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.
When coupled with Gas Chromatography, Electron Ionization Mass Spectrometry (GC-EI-MS) provides characteristic fragmentation patterns that act as a molecular fingerprint for sterol acetates. researchgate.net In EI, high-energy electrons bombard the molecule, causing it to ionize and break apart in a reproducible manner. lipidmaps.org
For Cholest-7-en-3β-ol acetate (molecular weight: 428.7 g/mol ), the mass spectrum does not typically show a strong molecular ion ([M]•+). Instead, characteristic fragments are observed. A prominent fragmentation is the loss of the acetoxy group as neutral acetic acid (CH₃COOH), which has a mass of 60 Da, resulting in a significant ion at m/z 368 ([M-60]•+). researchgate.netmdpi.com Further fragmentation can occur, such as the loss of a methyl group (CH₃, 15 Da). The analysis of these fragmentation patterns is crucial for distinguishing between different sterol isomers. researchgate.net
One study identified the acetate of a related Δ7-sterol and reported its key fragments, providing a basis for the expected fragmentation of lathosteryl acetate. nih.gov
Table 3: Predicted EI-MS Fragmentation Pattern for Cholest-7-en-3β-ol Acetate This table outlines the primary ions expected in the electron ionization mass spectrum of Cholest-7-en-3β-ol acetate based on common fragmentation pathways for sterol acetates.
| m/z | Proposed Fragment | Description |
|---|---|---|
| 428 | [M]•+ | Molecular Ion |
| 368 | [M - CH₃COOH]•+ | Loss of acetic acid (60 Da) |
| 353 | [M - CH₃COOH - CH₃]•+ | Loss of acetic acid and a methyl group (15 Da) |
| 255 | [M - CH₃COOH - Side Chain]•+ | Loss of acetic acid and the C17 side chain |
For accurate and precise quantification, especially at low concentrations in complex biological matrices like plasma or tissues, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. researchgate.netteikyo-u.ac.jp This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterated Cholest-7-en-3β-ol acetate) to the sample as an internal standard at the very beginning of the sample preparation process. researchgate.netteikyo-u.ac.jp
This isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation, correcting for any sample loss during workup. researchgate.net In the mass spectrometer, the labeled and unlabeled compounds are easily distinguished by their mass difference. The concentration of the endogenous analyte is calculated by comparing the peak area ratio of the natural analyte to its isotope-labeled internal standard. researchgate.net This method is highly specific and sensitive, capable of measuring trace amounts of sterols and their acetates. pjps.pk
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns of Cholest-7-en-3β-ol Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural and stereochemical elucidation of molecules. While MS provides information on mass and fragmentation, NMR provides detailed insight into the carbon-hydrogen framework of the molecule. For sterol acetates, ¹H and ¹³C NMR are used to confirm the carbon skeleton, the position of the double bond, and the stereochemistry of various chiral centers. huji.ac.ilcore.ac.uk
The ¹H NMR spectrum of Cholest-7-en-3β-ol acetate would show characteristic signals. The proton at the C3 position, adjacent to the acetate group, is expected to appear as a multiplet around 4.6-4.7 ppm. huji.ac.ilteikyo-u.ac.jp The olefinic proton at C7 would produce a signal around 5.1-5.2 ppm. teikyo-u.ac.jpcore.ac.uk The various methyl groups on the sterol core and side chain would appear as singlets and doublets in the upfield region (0.5-1.0 ppm), and the acetyl methyl group would be a sharp singlet around 2.0 ppm. huji.ac.ilteikyo-u.ac.jp
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the acetate group resonating far downfield (~170 ppm) and the olefinic carbons (C7 and C8) appearing in the 120-140 ppm range. huji.ac.illibretexts.org By comparing the chemical shifts and coupling constants with known data from related sterols, such as its Δ5 isomer cholesteryl acetate, a complete and unambiguous structural assignment can be made. huji.ac.il
Table 4: Predicted Key ¹H and ¹³C NMR Chemical Shifts (ppm) for Cholest-7-en-3β-ol Acetate in CDCl₃ This table presents the expected chemical shifts for key atoms in Cholest-7-en-3β-ol acetate, based on data from isomeric and related compounds.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Reference/Basis |
|---|---|---|---|
| H3 | ¹H | ~4.7 | huji.ac.ilteikyo-u.ac.jp |
| H7 | ¹H | ~5.1 | teikyo-u.ac.jpcore.ac.uk |
| Acetyl CH₃ | ¹H | ~2.0 | huji.ac.ilteikyo-u.ac.jp |
| C3 | ¹³C | ~74 | huji.ac.il |
| C7 | ¹³C | ~120 | core.ac.uk |
| C8 | ¹³C | ~140 | core.ac.uk |
| Carbonyl (C=O) | ¹³C | ~170 | huji.ac.il |
1H NMR and 13C NMR Analysis of Acetylated Steroids for Definitive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for the unambiguous structural determination of complex organic molecules like acetylated steroids. The process of acetylation, where an acetyl group is added to a hydroxyl moiety, serves as a powerful tool in NMR analysis. For sterols, the acetylation of the 3β-hydroxyl group induces a significant downfield shift of the H-3α proton signal in the ¹H NMR spectrum. This shift moves the signal away from the crowded upfield region, providing a distinct and easily identifiable resonance that is invaluable for structural confirmation.
Combined one-dimensional and two-dimensional NMR experiments allow for the complete assignment of proton and carbon signals, confirming the steroid's core structure, the position of double bonds, and the stereochemistry of various centers. While specific NMR data for Cholest-7-en-3β-ol, acetate (also known as lathosteryl acetate) is not extensively published, the analysis of the closely related and well-documented compound, Cholesteryl acetate, provides an excellent model for the characterization process. The principles and signal patterns observed for Cholesteryl acetate are directly comparable to what would be expected for lathosteryl acetate, with primary differences arising from the shift in the double bond from the C5-C6 position to the C7-C8 position.
The ¹H NMR spectrum of an acetylated steroid will clearly show a singlet for the methyl protons of the acetate group around 2.0 ppm. The ¹³C NMR spectrum will correspondingly show a signal for the carbonyl carbon of the acetate group around 170 ppm and the methyl carbon of the acetate near 21 ppm. acs.org The chemical shifts of the carbons and protons in the steroid nucleus and side chain are then meticulously assigned using techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to build a complete structural picture.
Interactive Table 1: Representative ¹H and ¹³C NMR Data for Cholesteryl Acetate (Data presented as a model for acetylated steroid analysis)
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 3 | 74.0 | 4.60 (m) |
| 5 | 139.6 | - |
| 6 | 122.7 | 5.37 (d) |
| Acetate C=O | 170.5 | - |
| Acetate CH₃ | 21.4 | 2.03 (s) |
| 18 (CH₃) | 11.9 | 0.68 (s) |
| 19 (CH₃) | 19.3 | 1.02 (s) |
| 21 (CH₃) | 18.7 | 0.91 (d) |
| 26 (CH₃) | 22.6 | 0.86 (d) |
| 27 (CH₃) | 22.8 | 0.87 (d) |
Note: This table shows selected, representative chemical shifts for Cholesteryl acetate to illustrate the typical values observed in acetylated steroids. The exact values can vary slightly based on the solvent and instrument frequency. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.
Application of Isotopic Labeling in Metabolic Flux Studies
Isotopic labeling is a fundamental technique used to trace the flow of atoms through metabolic pathways, providing profound insights into the biosynthesis of endogenous compounds.
The biosynthesis of sterols, including the precursor to Cholest-7-en-3β-ol, follows the well-established isoprenoid pathway, which utilizes acetyl-CoA as its primary building block. nih.gov By introducing acetate labeled with radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into a biological system, researchers can trace the incorporation of the acetate backbone into cholesterol and other sterol intermediates. acs.orgnih.gov This method has been foundational in mapping the complex sequence of enzymatic reactions that lead from small precursor molecules to the intricate tetracyclic structure of sterols. acs.org
Studies using [¹⁴C]acetate have been critical in demonstrating that all carbon atoms in the cholesterol molecule originate from acetate. nih.govportlandpress.com The distribution of the ¹⁴C label within the final squalene (B77637) and cholesterol molecules helped to elucidate the intricate cyclization mechanisms. acs.orgportlandpress.com Similarly, [³H]acetate is used to measure the rates of sterol synthesis. nih.gov The incorporation of the radiolabel into newly synthesized sterols can be quantified, offering a dynamic measure of biosynthetic activity under various physiological or experimental conditions. nih.govresearchgate.net
For instance, research has shown that the rate of [¹⁴C]acetate incorporation into sterols can be influenced by diet and age. bohrium.com Furthermore, comparing the incorporation of [³H]water with that of [¹⁴C]acetate has helped to refine the measurement of absolute rates of cholesterol synthesis in different tissues, highlighting that the use of acetate can sometimes underestimate the true rate due to variations in acetyl-CoA pool dilution. nih.gov These tracer studies remain a vital tool for investigating the regulation of sterol metabolism and the effects of inhibitors on the biosynthetic pathway. bohrium.comresearchgate.net
Interactive Table 2: Research Findings from Radiolabeled Acetate Studies in Sterol Biosynthesis
| Labeled Precursor | Biological System/Model | Key Labeled Products | Summary of Findings | Citation |
| [¹⁴C]acetate | Rat Liver | Squalene, Cholesterol | Confirmed that all carbon atoms in squalene are derived from acetate, helping to delineate the isoprenoid pathway. | portlandpress.com |
| [³H]acetate | L-fibroblast cell cultures | Sterols, Acyl groups | Demonstrated that exogenous fatty acids can reduce the incorporation of [³H]acetate into sterols, indicating feedback regulation on the biosynthetic pathway. | nih.gov |
| [¹⁴C]acetate | Rat Tissues (in vivo) | Cholesterol, Fatty Acids | Showed that the rate of cholesterol synthesis from acetate is dependent on age and tissue type (e.g., liver, brain). | bohrium.com |
| [¹⁴C]acetate | McArdle (McA) and SLW-1 cells | Cholesterol, Cholesterol Esters | Used to compare lipid biosynthesis rates between different cell lines, linking it to the expression of metabolic regulatory proteins. | researchgate.net |
| [³H]acetate & [¹⁴C]acetate | Rat Hepatocytes (in vitro) | Cholesterol | Compared incorporation rates of different precursors to determine the absolute rates of sterol synthesis and assess errors in measurement. | nih.gov |
Broader Academic Implications and Research Trajectories
Comparative Sterol Metabolism and Phylogenetic Insights into Sterol Evolution
The biosynthesis of sterols is a fundamental eukaryotic feature, and the variations in these pathways across different life forms provide a window into their evolutionary history. The sterol pathway has been extensively studied in vertebrates, fungi, and land plants, but analysis of other eukaryotic lineages continues to reveal fascinating diversity. nih.gov
A pivotal divergence in sterol biosynthesis that serves as a significant phylogenetic marker is the initial cyclization of (3S)-2,3-oxidosqualene. nih.gov In non-photosynthetic lineages like animals and fungi, this precursor is cyclized into lanosterol (B1674476). nih.govacs.orgdiva-portal.org In contrast, photosynthetic lineages, such as plants, utilize a different enzyme, cycloartenol (B190886) synthase, to produce cycloartenol. nih.govacs.org This fundamental split in the pathway occurred early in eukaryotic evolution and highlights a deep-seated metabolic bifurcation. nih.gov Despite this initial difference, the subsequent modifications often lead to structurally similar functional sterols, such as cholesterol in animals and various phytosterols (B1254722) in plants. nih.gov
Phylogenomic studies, which analyze the distribution and evolutionary history of enzymes across genomes, suggest that the Last Eukaryotic Common Ancestor (LECA) already possessed a sophisticated set of enzymes for sterol synthesis. nih.govresearchgate.net The subsequent evolution of sterol pathways appears to have proceeded largely through a process of "tinkering," primarily involving gene losses and duplications in different lineages. researchgate.net For instance, analysis of the unicellular holozoan Capsaspora owczarzaki, a close relative of metazoans, reveals a sterol metabolism with features resembling both fungi and animals, providing clues about how these distinct pathways emerged. royalsocietypublishing.org
Furthermore, while sterol synthesis is predominantly a eukaryotic trait, a few bacteria have been found to produce sterols like lanosterol, likely having acquired the necessary genes through horizontal gene transfer from eukaryotes. nih.govresearchgate.netelifesciences.org The study of these rare bacterial pathways offers additional perspectives on the evolution and adaptation of sterol biosynthesis. elifesciences.org
Table 1: Key Enzymes and Divergences in Sterol Evolution
| Evolutionary Event/Enzyme | Description | Lineage Example(s) | Citation |
|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | The enzyme that catalyzes the first committed step in sterol synthesis. | Eukaryotes | royalsocietypublishing.org |
| Lanosterol Synthase | An OSC that converts (3S)-2,3-oxidosqualene to lanosterol. | Animals, Fungi | nih.govdiva-portal.org |
| Cycloartenol Synthase | An OSC that converts (3S)-2,3-oxidosqualene to cycloartenol. | Plants, Algae | nih.govacs.org |
| Sterol-C24-methyltransferase (SMT) | Enzyme responsible for alkylation of the sterol side chain, a key step in producing many phytosterols and fungal sterols. | Fungi, Plants | frontiersin.org |
| Sterol C24(28)-reductase (ERG4) | A non-homologous enzyme in fungi that reduces the C24(28) double bond in the final step of ergosterol (B1671047) synthesis. | Fungi | royalsocietypublishing.org |
| 7-dehydrocholesterol (B119134) reductase (DHCR7) | The enzyme that catalyzes the final step of cholesterol biosynthesis in vertebrates, converting 7-dehydrocholesterol to cholesterol. | Vertebrates | core.ac.uk |
Emerging Research Avenues in Sterol Homeostasis Regulation
Cells employ intricate feedback mechanisms to maintain sterol homeostasis, ensuring a balance between synthesis, uptake, and storage. researchgate.net A central pillar of this regulation in mammals is the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors. researchgate.netwjgnet.com SREBPs are synthesized as precursors bound to the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP cleavage-activating protein (SCAP). wjgnet.com When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus. researchgate.net There, SREBP is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing an active fragment that travels to the nucleus to activate the transcription of genes involved in cholesterol and fatty acid synthesis. wjgnet.com When ER sterol levels rise, SCAP binds to another ER-resident protein called INSIG, which traps the SREBP-SCAP complex in the ER, halting the activation process. researchgate.netnih.gov
Emerging research is uncovering additional layers of this regulatory network. One significant area is the role of nonvesicular transport in moving sterols between organelles. nih.gov This rapid transport is mediated by lipid transfer proteins (LTPs) that can move individual lipid molecules, often at contact sites between the ER and other membranes like the plasma membrane. nih.gov These evolutionarily conserved proteins are crucial for maintaining the high concentration of sterol in the plasma membrane relative to the ER. nih.gov
Another developing area of research is the role of the ubiquitin-proteasome system in controlling the stability of key enzymes in the sterol pathway. nih.gov For example, in yeast, E3 ubiquitin ligases like Hrd1 and Doa10 are known to mediate the degradation of enzymes such as HMG-CoA reductase and squalene (B77637) epoxidase when toxic sterol intermediates accumulate. nih.gov Recent studies have identified deubiquitinases (DUBs), such as Ubp3 in yeast, that also play a critical role, highlighting a complex system of protein modification that fine-tunes sterol levels. nih.gov This regulation is also critical in fungi, where SREBPs control the expression of ergosterol biosynthesis genes, presenting potential targets for antifungal therapies. frontiersin.org
Table 2: Key Proteins in Sterol Homeostasis Regulation
| Protein/Complex | Function | Mechanism of Action | Citation |
|---|---|---|---|
| SREBP | Transcription factor that activates genes for sterol and lipid synthesis. | Released from the ER membrane via proteolytic cleavage when sterol levels are low. | researchgate.netwjgnet.com |
| SCAP | Sterol sensor that escorts SREBP from the ER to the Golgi. | Changes conformation in response to sterol levels, determining its interaction with INSIG or COPII vesicles. | researchgate.netwjgnet.com |
| INSIG | ER-resident protein that retains the SREBP-SCAP complex in the ER. | Binds to the SREBP-SCAP complex when sterol levels are high, preventing its transport to the Golgi. | researchgate.netnih.gov |
| LXR (Liver X Receptor) | Nuclear receptor activated by oxysterols. | Promotes the expression of genes involved in cholesterol efflux, transport, and degradation. | wjgnet.com |
| Lipid Transfer Proteins (LTPs) | Mediate nonvesicular transport of sterols between membranes. | Extract sterols from one membrane and deliver them to another, often at membrane contact sites. | nih.gov |
| Ubiquitin Ligases/Deubiquitinases | Enzymes that add or remove ubiquitin tags from proteins. | Target key sterol biosynthetic enzymes for proteasomal degradation, providing post-transcriptional control. | nih.gov |
Novel Enzymatic Discoveries and Mechanistic Studies in Sterol Biosynthesis
While the core sterol biosynthesis pathway is well-established, ongoing research continues to uncover novel enzymes and alternative metabolic routes in various organisms. frontiersin.org These discoveries challenge previous assumptions about the universality of certain biochemical steps and reveal new evolutionary adaptations. research.csiro.au
A prominent example is the discovery of a distinct sterol C4-demethylation process in some bacteria. frontiersin.org In eukaryotes, this step is typically carried out by a multi-component enzyme complex. However, in the bacterium Methylococcus capsulatus, two proteins, SdmA (a Rieske-type oxygenase) and SdmB (a reductase), perform this function through a mechanistically different process. elifesciences.org This finding suggests that sterol modification pathways have evolved independently in prokaryotes and eukaryotes. frontiersin.org
Similarly, research into microalgae has upended the long-held belief that squalene epoxidase (SQE), a key enzyme in the pathway, was universally conserved. research.csiro.au Studies in diatoms revealed a novel, alternative enzyme that performs this critical step, suggesting a need to revise our understanding of eukaryotic sterol evolution. research.csiro.au The search for such yet-to-be-discovered enzymes is a key focus of phylogenomic analyses, which can predict missing enzymatic steps in the pathways of diverse organisms. nih.gov
These discoveries are not merely academic curiosities. Identifying phylum-specific enzymes or pathways that are absent in humans opens opportunities for developing targeted therapeutic drugs, such as new antifungal or antiparasitic agents that exploit these unique metabolic vulnerabilities. nih.gov
Integration of Omics Technologies in Comprehensive Sterol Profiling and Pathway Elucidation
The complexity of sterol metabolism, with its numerous intermediates and regulatory networks, necessitates powerful analytical approaches. The advent of "omics" technologies has revolutionized the study of sterols, enabling a comprehensive and systems-level view of these pathways. nih.govmetwarebio.com
"Sterolomics," a branch of metabolomics, focuses on the global or targeted profiling of all sterols and their metabolites within a biological system. nih.gov The cornerstone of sterolomics is mass spectrometry (MS), often coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govmetwarebio.com GC-MS provides high sensitivity and is ideal for analyzing free sterols and their esters after derivatization to increase their volatility. metwarebio.com LC-MS is highly versatile and can analyze a broader range of sterol conjugates without derivatization. metwarebio.com These methods allow for the unambiguous identification and quantification of dozens of sterols in a single experiment. researchgate.net
The true power of modern sterol research lies in the integration of sterolomics with other omics platforms, such as genomics, transcriptomics, and proteomics. metwarebio.commdpi.com This multi-omics approach allows researchers to connect changes in gene expression (transcriptomics) and protein levels (proteomics) with resulting alterations in the sterol profile (metabolomics). metwarebio.comnih.gov By integrating these datasets, scientists can build detailed maps of metabolic networks, understand how sterol pathways influence gene expression and protein function, and identify novel biomarkers and therapeutic targets for metabolic diseases. metwarebio.commdpi.com For example, this integrated approach is being used to unravel the complexities of conditions like non-alcoholic fatty liver disease (NAFLD), where sterol metabolism is significantly dysregulated. mdpi.com
Table 3: Omics Technologies in Sterol Research
| Omics Technology | Application in Sterol Research | Key Insights Provided | Citation |
|---|---|---|---|
| Genomics | Identifies genes encoding sterol biosynthetic enzymes and regulatory proteins. | Reveals genetic predispositions to metabolic diseases and provides the blueprint for pathway reconstruction. | nih.govmdpi.com |
| Transcriptomics | Measures the expression levels of genes related to sterol metabolism. | Shows how cells respond to metabolic signals (e.g., high cholesterol) by altering gene transcription. | metwarebio.commdpi.com |
| Proteomics | Quantifies the levels of enzymes and regulatory proteins in the sterol pathway. | Provides information on protein abundance and post-translational modifications that control enzyme activity. | nih.govmetwarebio.com |
| Metabolomics (Sterolomics) | Profiles and quantifies sterols and their metabolites in biological samples. | Offers a direct snapshot of the metabolic state and pathway flux, identifying bottlenecks or accumulations. | nih.govmetwarebio.com |
| Multi-Omics Integration | Combines data from all omics platforms. | Creates comprehensive models of sterol metabolic networks, linking genetic information to functional metabolic output. | metwarebio.comnih.gov |
Compound Names Mentioned in this Article
7-dehydrocholesterol
(3S)-2,3-oxidosqualene
Cholest-7-en-3beta-ol, acetate (B1210297)
Cholesterol
Cycloartenol
Ergosterol
Fatty Acids
Lanosterol
Phytosterols
Squalene
Q & A
Q. What kinetic models best describe the enzymatic hydrolysis of Cholest-7-en-3β-ol, acetate in mammalian systems?
-
Methodological Answer : Hydrolysis by esterases follows Michaelis-Menten kinetics with competitive inhibition by free cholesterol. Use LC-MS/MS to monitor acetate release over time (0–24 hr) in liver microsomes. Fit data to the equation:
Q. How can researchers resolve contradictions in reported bioactivity data for Cholest-7-en-3β-ol, acetate across studies?
- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., Δ⁵ contamination) or assay conditions. Implement orthogonal validation:
- Step 1 : Reanalyze compound purity via GC-MS with a DB-5 column (30 m × 0.25 mm, 0.25 μm film).
- Step 2 : Repeat bioassays (e.g., cytotoxicity in HepG2 cells) under standardized conditions (10% FBS, 48 hr exposure).
- Step 3 : Cross-reference with isotopic labeling (¹⁴C-acetate tracer) to confirm metabolic fate .
Q. What advanced techniques quantify Cholest-7-en-3β-ol, acetate in complex biological matrices?
- Methodological Answer : Use Stable Isotope Dilution Assay (SIDA) with deuterated internal standards (e.g., d₇-cholesterol acetate). For tissue samples, perform Folch extraction (chloroform/methanol 2:1), derivatize with BSTFA, and analyze via GC-MS/MS (MRM transition m/z 429 → 369). Limit of detection (LOD): 0.1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
